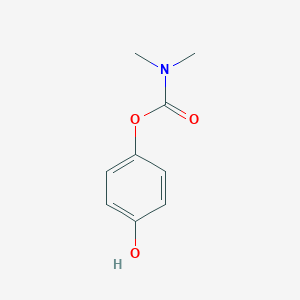

p-Hydroxyphenyl dimethylcarbamate

Overview

Description

P-Hydroxyphenyl dimethylcarbamate is a compound that falls under the category of simple phenolic acids . These are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites . The core of simple phenolic acid is a single aromatic ring .

Synthesis Analysis

The synthesis of p-Hydroxyphenyl dimethylcarbamate-like compounds involves a series of chemical reactions such as deamination, hydroxylation, methylation, and reduction . These monomers are transported to apoplast where they are polymerized along with the three monolignols into plant cell walls by the enzymes peroxidase and laccase .Molecular Structure Analysis

The molecular structure of p-Hydroxyphenyl dimethylcarbamate-like compounds can be categorized as hydroxybenzoic acids (e.g. gallic, protocatechuic, p-hydroxybenzoic, and syringic acids) with a carboxyl group directly attached to the ring . The variety in the skeletons of these acids is determined by the location and number of hydroxyl groups and further substituents on the aromatic rings .Chemical Reactions Analysis

The chemical reactions involving p-Hydroxyphenyl dimethylcarbamate-like compounds are complex. For instance, in the lignin biosynthetic pathway, the p-coumaric acid-dependent ATP activation to p-coumaroyl-CoA is catalyzed by p-hydroxycinnamate-CoA ligase (4CL) .Physical And Chemical Properties Analysis

The physical and chemical properties of p-Hydroxyphenyl dimethylcarbamate-like compounds depend on their extraction methods . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Scientific Research Applications

p-Hydroxyphenyl dimethylcarbamate derivatives have been investigated for their potential as insecticides. Certain carbamates derived from hydroxyindolines and dialkylaminophenols have been found effective against insects due to their ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system of insects (Baillie, 1979).

These compounds also show promise in studies of enzyme activity, particularly in the inhibition of acetylcholinesterase. A study found that specific phthalimide alkyloxyphenyl N,N-dimethylcarbamate derivatives were more active inhibitors than their parent compounds when tested on isolated acetylcholinesterase from houseflies (Zhao, Yang, Mei, Yuan, & Ning, 2009).

Research into the synthesis of organometallic bis(p-hydroxyphenyl) derivatives of Group IV elements, such as silicon, germanium, tin, and lead, has been conducted. These studies have explored methods like halogen-metal exchange and hydrolysis to create these compounds, indicating potential applications in materials science and organometallic chemistry (Davidsohn, Laliberte, Goddard, & Henry, 1972).

In the field of toxicology, research has been done on the detoxification processes of dimethylcarbamate compounds in insects, providing insights into their metabolic pathways and potential resistance mechanisms (Zubairi & Casida, 1965).

Additionally, some research has focused on the antibacterial properties of certain hydroxyphenyl carbamates, particularly against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents (Liang et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(4-hydroxyphenyl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10(2)9(12)13-8-5-3-7(11)4-6-8/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVPIPVEBIXNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Hydroxyphenyl dimethylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzaldehyde](/img/structure/B493034.png)

![2-[4-(Acetylamino)phenyl]-1-methylimidazo[2,1-a]isoquinolin-1-ium](/img/structure/B493036.png)

![1-Allyl-2-(4-formylphenyl)imidazo[1,2-a]pyridin-1-ium](/img/structure/B493037.png)

![2-[4-(Acetylamino)phenyl]-6-iodo-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493039.png)

![2-[4-(Acetylamino)phenyl]-1-methyl-6-(phenylsulfanyl)imidazo[1,2-a]pyridin-1-ium](/img/structure/B493041.png)

![1-Allyl-2-[4-(butyrylamino)phenyl]imidazo[1,2-a]pyridin-1-ium](/img/structure/B493042.png)

![1-Allyl-2-{4-[(methoxyacetyl)amino]phenyl}imidazo[1,2-a]pyridin-1-ium](/img/structure/B493043.png)

![1-Allyl-2-{4-[(methylsulfonyl)amino]phenyl}imidazo[1,2-a]pyridin-1-ium](/img/structure/B493045.png)

![1-Methyl-2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)imidazo[1,2-a]pyridin-1-ium](/img/structure/B493046.png)

![1-Methyl-2-{4-[(methylsulfonyl)amino]phenyl}imidazo[1,2-a]pyridin-1-ium](/img/structure/B493047.png)

![N-(4-imidazo[1,2-a]quinolin-2-ylphenyl)acetamide](/img/structure/B493049.png)

![2-[4-(Acetylamino)phenyl]-1-allylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493052.png)

![9-[(3-{4-nitro-1H-imidazol-1-yl}propyl)amino]acridine](/img/structure/B493053.png)

![2-(4-Cyanophenyl)-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493055.png)